molecular formula C15H19NOS B14433189 3-(4-Methoxyphenyl)-1-(piperidin-1-yl)prop-2-ene-1-thione CAS No. 77129-80-7

3-(4-Methoxyphenyl)-1-(piperidin-1-yl)prop-2-ene-1-thione

Cat. No.: B14433189
CAS No.: 77129-80-7
M. Wt: 261.4 g/mol
InChI Key: PQPLROBEHNITPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxyphenyl)-1-(piperidin-1-yl)prop-2-ene-1-thione is an organic compound that belongs to the class of thioethers. These compounds are characterized by the presence of a sulfur atom bonded to an alkyl or aryl group. The compound’s structure includes a methoxyphenyl group, a piperidine ring, and a thione group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-1-(piperidin-1-yl)prop-2-ene-1-thione typically involves the following steps:

    Formation of the Methoxyphenyl Intermediate: The methoxyphenyl group can be synthesized through the methylation of phenol using dimethyl sulfate or methyl iodide in the presence of a base.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the intermediate is replaced by the piperidine moiety.

    Formation of the Thione Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-1-(piperidin-1-yl)prop-2-ene-1-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving sulfur-containing compounds.

    Medicine: Potential therapeutic applications due to its unique chemical properties.

    Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-1-(piperidin-1-yl)prop-2-ene-1-thione involves its interaction with molecular targets such as enzymes or receptors. The thione group can form covalent bonds with nucleophilic residues in proteins, leading to modulation of their activity. The piperidine ring and methoxyphenyl group can contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)-1-(piperidin-1-yl)prop-2-ene-1-one: Similar structure but with a ketone group instead of a thione.

    3-(4-Methoxyphenyl)-1-(piperidin-1-yl)prop-2-ene-1-amine: Similar structure but with an amine group instead of a thione.

Uniqueness

The presence of the thione group in 3-(4-Methoxyphenyl)-1-(piperidin-1-yl)prop-2-ene-1-thione imparts unique chemical reactivity and biological activity compared to its analogs with ketone or amine groups. This makes it a valuable compound for specific applications where thione functionality is desired.

Properties

CAS No.

77129-80-7

Molecular Formula

C15H19NOS

Molecular Weight

261.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-1-piperidin-1-ylprop-2-ene-1-thione

InChI

InChI=1S/C15H19NOS/c1-17-14-8-5-13(6-9-14)7-10-15(18)16-11-3-2-4-12-16/h5-10H,2-4,11-12H2,1H3

InChI Key

PQPLROBEHNITPM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=S)N2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.